Palmitanilide
Overview
Description
Palmitanilide, also known as N-palmitoylaniline, is an organic compound with the chemical formula C22H37NO. It is a fatty acid amide derived from palmitic acid and aniline. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Mechanism of Action
Target of Action
Palmitanilide is a fatty acid amide It’s known that fatty acid amides have a wide range of industrial applications in detergents, shampoo, cosmetics, and surfactant formulations .
Mode of Action
It’s synthesized through the amidation reaction of mucor miehei lipase lipozyme im20 . This reaction involves the direct amidation of triacylglycerol in organic solvents .
Biochemical Pathways
The synthesis of this compound involves the enzymatic synthesis of fatty acid anilides , which are important due to their wide range of industrial applications .
Pharmacokinetics
The synthesis of this compound involves the amidation reaction of mucor miehei lipase lipozyme im20 . The enzyme operational stability study showed that Lipozyme IM20 retained 38.1% of the initial activity for the synthesis of this compound, even after repeated use for 48 hours .
Result of Action
This compound, as a fatty acid amide, exhibits potent antimicrobial activity toward Bacillus cereus . This suggests that this compound could potentially be used in the development of antimicrobial agents.
Action Environment
The synthesis of this compound involves the amidation reaction of mucor miehei lipase lipozyme im20 . The process parameters, such as reaction temperature, substrate molar ratio, and enzyme amount, were optimized to achieve the highest yield of anilide . This suggests that the action, efficacy, and stability of this compound could potentially be influenced by these environmental factors.
Biochemical Analysis
Biochemical Properties
Palmitanilide plays a significant role in biochemical reactions, particularly in the synthesis of fatty acid anilides. The compound is synthesized through the amidation reaction catalyzed by lipase enzymes such as Mucor miehei lipase Lipozyme IM20 . This enzyme facilitates the direct amidation of triacylglycerol in organic solvents, resulting in the formation of this compound. The reaction follows the Michaelis-Menten kinetics with a Ping-Pong Bi-Bi mechanism and competitive inhibition by both substrates . This compound exhibits potent antimicrobial activity, particularly against Bacillus cereus .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s antimicrobial properties suggest that it can disrupt bacterial cell membranes and inhibit bacterial growth . Additionally, this compound may interact with lipid rafts in the plasma membrane, affecting lipid-based cellular signaling and protein trafficking . These interactions can lead to changes in cellular functions and responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The lipase-catalyzed synthesis of this compound involves the amidation of aniline with tripalmitin, following a Ping-Pong Bi-Bi mechanism . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism . This compound’s interactions with lipid rafts and protein palmitoylation further contribute to its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors influencing its long-term effects on cellular function. Studies have shown that the enzyme Lipozyme IM20 retains 38.1% of its initial activity for the synthesis of this compound even after repeated use for 48 hours . This indicates that this compound remains relatively stable over time, maintaining its biochemical properties and antimicrobial activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may exhibit beneficial properties. In studies involving antimicrobial activity, this compound has shown potent effects at specific concentrations
Metabolic Pathways
This compound is involved in metabolic pathways related to fatty acid metabolism. The compound is synthesized through the amidation of palmitic acid and aniline, catalyzed by lipase enzymes . This process involves the conversion of triacylglycerol to this compound, following the Michaelis-Menten kinetics . The metabolic pathways of this compound may also involve interactions with other enzymes and cofactors, affecting metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in organic solvents and slight solubility in water suggest that it can be efficiently transported across cell membranes . This compound’s interactions with lipid rafts and membrane proteins may influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with lipid rafts and protein palmitoylation. The compound may be directed to specific compartments or organelles through targeting signals and post-translational modifications . These interactions can affect this compound’s activity and function within cells, contributing to its overall biochemical properties and effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Palmitanilide can be synthesized through the acylation of aniline with palmitic acid. The reaction typically involves the use of an acid catalyst to promote the reaction under an inert atmosphere. The process parameters, such as reaction temperature, substrate molar ratio, and enzyme amount, are optimized to achieve the highest yield of this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of lipase-catalyzed amidation reactions. For example, the amidation reaction of Mucor miehei lipase Lipozyme IM20 has been investigated for the direct amidation of triacylglycerol in organic solvents. The maximum yield of this compound (88.9%) was achieved after 24 hours of reaction at 40°C with an enzyme concentration of 1.4% .
Chemical Reactions Analysis
Types of Reactions: Palmitanilide undergoes various chemical reactions, including amidation, oxidation, and reduction. The amidation reaction is particularly significant in its synthesis, where aniline reacts with palmitic acid to form this compound .
Common Reagents and Conditions:
Amidation: Aniline and palmitic acid with an acid catalyst under an inert atmosphere.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Amidation: this compound.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Scientific Research Applications
Palmitanilide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying fatty acid amides.
Biology: Investigated for its antimicrobial properties, particularly against Bacillus cereus.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the formulation of detergents, shampoos, cosmetics, and surfactants.
Comparison with Similar Compounds
Stearanilide: Similar in structure but derived from stearic acid.
Palmitamide: An amide of palmitic acid without the aniline group.
Methyl Palmitate: An ester of palmitic acid.
Comparison: Palmitanilide is unique due to its combination of a fatty acid (palmitic acid) and an aromatic amine (aniline), which imparts distinct chemical and biological properties. Compared to stearanilide, this compound has a shorter fatty acid chain, which may affect its solubility and reactivity. Palmitamide lacks the aromatic ring, making it less versatile in certain chemical reactions. Methyl palmitate, being an ester, has different reactivity and applications compared to the amide structure of this compound .
Properties
IUPAC Name |
N-phenylhexadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(24)23-21-18-15-14-16-19-21/h14-16,18-19H,2-13,17,20H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENJCACPSJGPCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218467 | |
Record name | Hexadecanamide, N-phenyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6832-98-0 | |
Record name | Hexadecanamide, N-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006832980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palmitanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57585 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexadecanamide, N-phenyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of Palmitanilide?
A1: this compound is an amide derived from palmitic acid and aniline.
Q2: The research mentions the lipase-catalyzed synthesis of this compound []. Are there other methods for its synthesis?
A2: While the research highlights lipase-catalyzed synthesis [], it doesn't exclude other potential methods. Traditional amide synthesis typically involves reacting an activated carboxylic acid derivative (like an acyl chloride) with an amine. Exploring alternative synthesis routes could be an area for further research, potentially leading to improved yields or more environmentally friendly approaches.
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